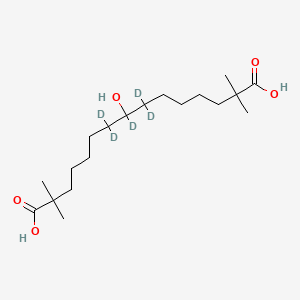
Bempedoic Acid-D5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bempedoic Acid-D5: is a deuterium-labeled derivative of Bempedoic Acid, a novel lipid-lowering agent. Bempedoic Acid is primarily used to treat hypercholesterolemia by inhibiting ATP-citrate lyase, an enzyme involved in cholesterol biosynthesis. The deuterium labeling in this compound is used for research purposes, particularly in pharmacokinetic studies to track the compound’s behavior in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bempedoic Acid-D5 involves the incorporation of deuterium atoms into the Bempedoic Acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated sodium borohydride (NaBD4) in the reduction step to introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves multiple steps, including the preparation of intermediates, purification, and final deuterium labeling. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Bempedoic Acid-D5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or deuterated sodium borohydride (NaBD4) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted this compound derivatives with different functional groups.
Scientific Research Applications
Chemistry: Bempedoic Acid-D5 is used in chemical research to study reaction mechanisms and pathways. The deuterium labeling helps in tracing the movement of atoms during chemical reactions.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme interactions. The deuterium labeling allows for precise tracking of the compound in biological systems.
Medicine: this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Bempedoic Acid. This information is crucial for optimizing dosage and improving therapeutic efficacy.
Industry: In the pharmaceutical industry, this compound is used in the development of new lipid-lowering drugs. The deuterium labeling provides valuable insights into the drug’s behavior and potential side effects.
Mechanism of Action
Bempedoic Acid-D5 exerts its effects by inhibiting ATP-citrate lyase, an enzyme involved in the conversion of citrate to acetyl-CoA, a precursor for cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver. This leads to an upregulation of low-density lipoprotein (LDL) receptors on hepatocytes, increasing the clearance of LDL cholesterol from the bloodstream. Additionally, this compound activates AMP-activated protein kinase (AMPK), which further enhances its lipid-lowering effects.
Comparison with Similar Compounds
Statins: Statins are another class of lipid-lowering agents that inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
Ezetimibe: Ezetimibe reduces cholesterol absorption in the intestines.
PCSK9 Inhibitors: These inhibitors increase the clearance of LDL cholesterol by preventing the degradation of LDL receptors.
Uniqueness of Bempedoic Acid-D5: this compound is unique in its dual mechanism of action, targeting both ATP-citrate lyase and AMPK. This dual action provides a more comprehensive approach to lowering cholesterol levels compared to other lipid-lowering agents. Additionally, the deuterium labeling in this compound allows for precise tracking in pharmacokinetic studies, providing valuable insights into the compound’s behavior in biological systems.
Properties
Molecular Formula |
C19H36O5 |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
7,7,8,9,9-pentadeuterio-8-hydroxy-2,2,14,14-tetramethylpentadecanedioic acid |
InChI |
InChI=1S/C19H36O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h15,20H,5-14H2,1-4H3,(H,21,22)(H,23,24)/i11D2,12D2,15D |
InChI Key |
HYHMLYSLQUKXKP-ALWHKASXSA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCC(C)(C)C(=O)O)C([2H])(C([2H])([2H])CCCCC(C)(C)C(=O)O)O |
Canonical SMILES |
CC(C)(CCCCCC(CCCCCC(C)(C)C(=O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
![(2R-cis)-5-[Tetrahydro-5-(hydroxymethyl)-4-oxo-2-furanyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B12406584.png)
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
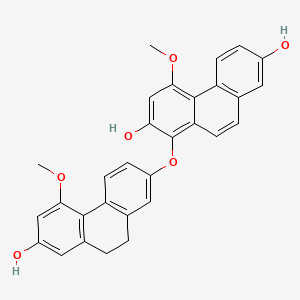
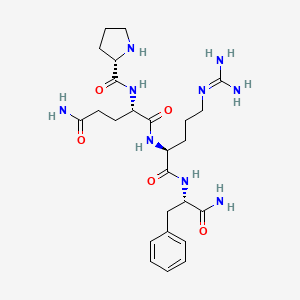
![benzyl N-[(2S)-3-cyclohexyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12406594.png)
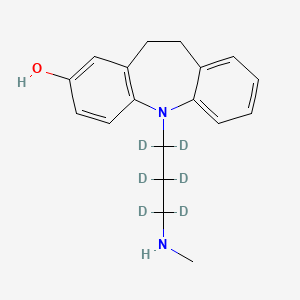

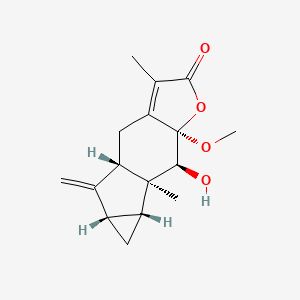


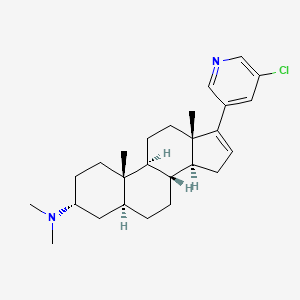
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)

